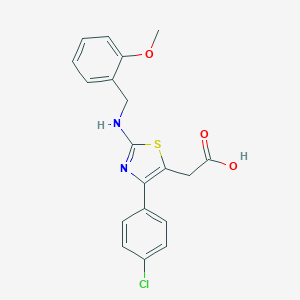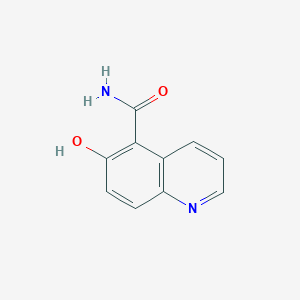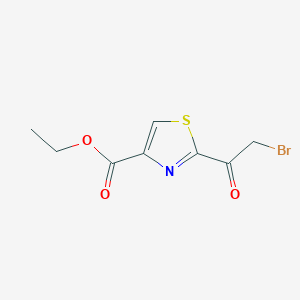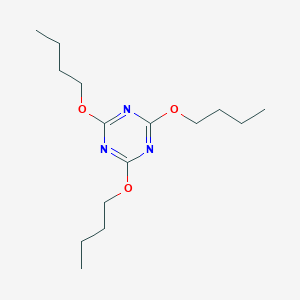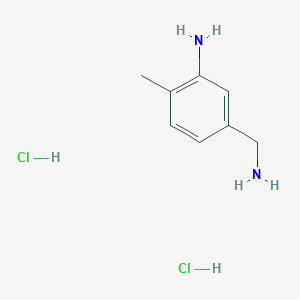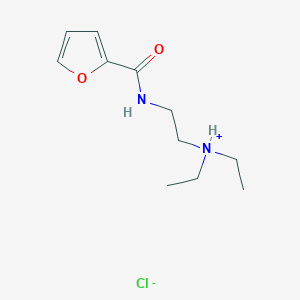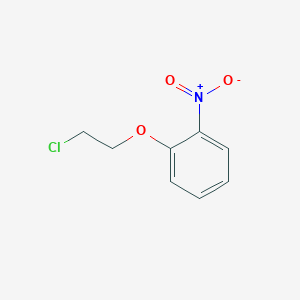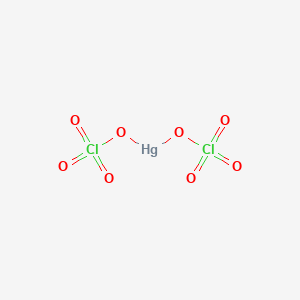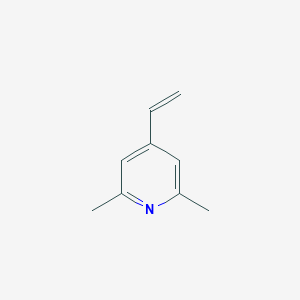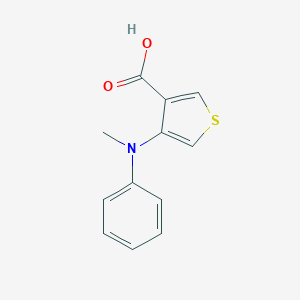
5-Methoxy-3-methylphthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biochemistry : 5-Substituted isophthalic acids, such as 5-Methoxy-3-methylphthalic acid, can inhibit bovine liver glutamate dehydrogenase, similar to the parent compound isophthalic acid. This suggests potential applications in studying enzyme inhibition and metabolism regulation (Boots et al., 1976).
Pharmaceutical Analysis : In chromatographic techniques, derivatives of methoxyphthalic acids are used as fluorogenic percolumn derivatization reagents for identifying biologically important thiols in pharmaceutical formulations (Gatti et al., 1990).
Microbial Biotransformation : Microorganisms like Micrococcus strain 12B can biotransform 3-methylphthalate into compounds including 5-Methoxy-3-methylphthalic acid, offering insights into microbial metabolism and potential applications in bioremediation (Eaton & Ribbons, 1987).
Natural Product Chemistry : Compounds structurally related to 5-Methoxy-3-methylphthalic acid, like 6-(3′,3′-Dimethylallyloxy)-4-methoxy-5-methylphthalide, have been isolated from natural sources like Alternaria porri, showing potential for discovery and synthesis of novel organic compounds (Suemitsu et al., 1992).
Chemical Synthesis and Analysis : Various studies focus on synthesizing related methoxyphthalic acid derivatives and analyzing their chemical structures, which is crucial for developing new materials and understanding chemical interactions (Charlesworth & Anderson, 1953; Pen, 2014).
Pharmacology : Research into the derivatives of methoxyphthalic acids, like 5-Methoxy-3-methylphthalic acid, demonstrates their potential in developing drugs with antibacterial, antifungal, or anticancer properties, as seen in various studies exploring their biological activities (Song et al., 2021; Yang et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methoxy-3-methylphthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJJSXMMCAGJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394457 |
Source


|
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methylphthalic acid | |
CAS RN |
103203-38-9 |
Source


|
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
